6-Deoxy-6-fluoro-D-glucose

Übersicht

Beschreibung

6-Deoxy-6-fluoro-D-glucose is a fluorinated glucose analog that has garnered significant interest in scientific research. This compound is structurally similar to D-glucose but with a fluorine atom replacing the hydroxyl group at the sixth carbon position. This modification imparts unique properties to the molecule, making it valuable in various fields, particularly in medical imaging and biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-fluoro-D-glucose typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis with hydrochloric acid to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Deoxy-6-fluoro-D-glucose undergoes various chemical reactions, including substitution and addition reactions. The presence of the fluorine atom influences the reactivity of the molecule, making it less susceptible to oxidation and reduction compared to its non-fluorinated counterparts .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. The reaction conditions often require mild temperatures and neutral to slightly acidic pH to prevent degradation of the compound .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield various fluorinated glucose derivatives, which are valuable in biochemical studies and medical imaging .

Wissenschaftliche Forschungsanwendungen

Medical Imaging

1.1 PET Imaging of Neuroinflammation

One of the primary applications of 6-FDG is in the field of neuroimaging, particularly for assessing neuroinflammation. A study demonstrated that 6-[^18F]FDF (a fluorine-labeled derivative) could specifically image microglia in rodent models of neuroinflammation. The study revealed that 6-[^18F]FDF accumulated significantly in areas of inflammation compared to controls, indicating its potential as a biomarker for conditions like Alzheimer's disease (AD) and Parkinson's disease .

1.2 Comparison with Standard Tracers

In comparative studies, 6-FDG has been shown to have different uptake characteristics than traditional tracers like [^18F]FDG. For instance, while [^18F]FDG is widely used for imaging glucose metabolism in tumors and brain tissues, 6-FDG exhibited lower retention rates in certain tumor cells, suggesting it may provide unique insights into metabolic pathways that differ from those captured by standard tracers .

Metabolic Research

2.1 Glucose Transport Studies

Research indicates that 6-FDG can effectively compete with glucose for transport via glucose transporters (GLUTs). Studies have shown that it is actively transported by intestinal and renal tissues and is responsive to insulin stimulation, making it valuable for studying glucose transport dynamics in various physiological and pathological states .

2.2 Cancer Metabolism

The application of 6-FDG extends to cancer research, where it plays a role in understanding tumor metabolism. In vitro studies demonstrated that breast cancer cells exhibit differential uptake of 6-FDG compared to other glucose analogs, highlighting its potential as a tool for investigating metabolic adaptations in cancer cells .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Deoxy-6-fluoro-D-glucose involves its uptake by glucose transporters in cells. Once inside the cell, it competes with glucose for transport and metabolism. unlike glucose, this compound is not phosphorylated, allowing it to be used as a tracer in imaging studies . The compound’s interaction with glucose transporters and its distribution in body water make it a valuable tool for studying glucose metabolism and transport .

Vergleich Mit ähnlichen Verbindungen

- 2-Deoxy-2-fluoro-D-glucose

- 2-Deoxy-D-glucose

- 6-Deoxy-D-glucose

Comparison: 6-Deoxy-6-fluoro-D-glucose is unique due to the presence of the fluorine atom at the sixth carbon position, which significantly alters its chemical and biological properties. Unlike 2-Deoxy-2-fluoro-D-glucose, which is phosphorylated and trapped inside cells, this compound remains unphosphorylated, making it suitable for different types of imaging studies . Additionally, the lack of a hydroxyl group at the sixth position makes it less reactive in certain biochemical pathways compared to 2-Deoxy-D-glucose and 6-Deoxy-D-glucose .

Biologische Aktivität

6-Deoxy-6-fluoro-D-glucose (6-FDG) is a fluorinated glucose analog that has garnered attention in biochemical and medical research due to its unique properties and potential applications. This article delves into the biological activity of 6-FDG, highlighting its mechanisms of action, experimental findings, and implications for future research.

6-FDG is synthesized through a fluoride-displacement reaction on 3,5-O-benzylidene-1,2-O-isopropylidene-D-glucose. This process yields a compound that retains the structural integrity of glucose while incorporating a fluorine atom at the 6th position, which significantly alters its biological behavior compared to its parent compound, D-glucose .

Transport Mechanism:

6-FDG is actively transported by glucose transporters (GLUTs), particularly GLUT1 and GLUT4. Unlike D-glucose, 6-FDG cannot be phosphorylated due to the absence of a hydroxyl group at the 6th carbon. This characteristic allows it to compete with glucose for transport but limits its metabolism within cells . Studies indicate that insulin can stimulate the uptake of 6-FDG in adipocytes, suggesting that it may retain some insulin-responsive characteristics .

Inhibition of Glycolysis:

Research indicates that fluorinated glucose analogs, including 6-FDG, can inhibit glycolysis in cancer cells. This inhibition is particularly relevant in hypoxic conditions where cancer cells rely heavily on glycolytic pathways for energy production . The binding affinity of 6-FDG for hexokinase II (HKII) has been shown to be comparable to that of glucose, enhancing its potential as an inhibitor in metabolic studies .

In Vitro Studies

In vitro experiments have demonstrated that 6-FDG exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that 6-FDG can induce apoptosis in glioblastoma cells through mechanisms involving metabolic disruption and oxidative stress .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| U-251 | 0.24 | Inhibition of glycolysis |

| U-87 | >20 | Minimal effect observed |

| Clone 9 | - | Insulin-stimulated uptake |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo studies utilizing positron emission tomography (PET) have validated the use of 6-FDG as a tracer for glucose metabolism. These studies revealed that while 6-FDG is distributed throughout body water, it does not undergo significant renal excretion unless specific inhibitors are used . This property makes it a useful tool for imaging metabolic activity in various tissues.

Case Studies

Case Study 1: Cancer Metabolism

A recent study investigated the effects of 6-FDG on glioblastoma multiforme (GBM) cells. The findings indicated that treatment with 6-FDG led to reduced lactate levels and decreased cell proliferation under hypoxic conditions. This suggests that targeting glucose metabolism with fluorinated analogs could provide new avenues for cancer therapy .

Case Study 2: Diabetes Research

Another study explored the role of 6-FDG in understanding insulin resistance. The compound's ability to mimic glucose transport dynamics provided insights into how insulin signaling pathways could be modulated in diabetic models .

Eigenschaften

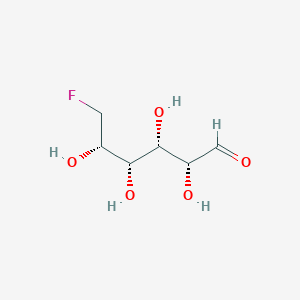

IUPAC Name |

(2R,3S,4S,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUMOHGAWHPEA-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4536-08-7 | |

| Record name | 6-Deoxy-6-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEOXY-6-FLUORO-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8CAD9WC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Deoxy-6-fluoro-D-glucose interact with its target and what are the downstream effects?

A: this compound (6DFG) primarily targets glucose metabolism pathways. Similar to 2-deoxy-D-glucose (2DG), 6DFG inhibits glucose metabolism in yeast, likely by competing for the same catalytic site. [] This suggests that 6DFG might interfere with enzymes involved in glucose utilization, such as hexokinase. [, ] Further research is needed to fully elucidate its precise mechanism of action and downstream effects in different biological systems.

Q2: Can you provide the structural characterization of 6DFG, including its molecular formula, weight, and spectroscopic data?

A: 6DFG has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol. [] Detailed 1H and 19F NMR spectroscopic data, including chemical shifts and coupling constants, have been extensively studied and provide valuable insights into its conformational properties in various solvents. [, , ]

Q3: What is known about the stability and formulation of 6DFG?

A: While specific information on 6DFG formulation strategies is limited in the provided research, its synthesis involves protecting groups like tosyl and mesyl, indicating potential strategies for stability enhancement. [] Further research is necessary to explore formulation approaches that improve its stability, solubility, and bioavailability for various applications.

Q4: Has 6DFG been used in PET imaging studies?

A: While [18F]6DFG has been proposed as a potential PET radioligand for assessing glucose transport in vivo, [] research primarily focuses on [18F]-2-fluoro-2-deoxy-D-glucose ([18F]FDG) for this purpose. [, ] The metabolism of [18F]FDG is more complex than initially thought, involving additional metabolic compartments beyond phosphorylation. []

Q5: What are the conformational properties of 6DFG in solution?

A: Extensive NMR studies have revealed that the conformation of 6DFG in solution is influenced by the rotation around the C5-C6 bond. [, ] The rotamer with fluorine (F) antiperiplanar to H-5 is most favored, while the rotamer with F antiperiplanar to the ring oxygen is disfavored. [] This conformational preference is consistent across different solvents, including methanol, acetone, DMSO, and water. []

Q6: Is there any information on the environmental impact and degradation of 6DFG?

A6: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 6DFG. Investigating these aspects is crucial to ensuring its responsible use and mitigating potential negative impacts on the environment.

Q7: Are there any known alternatives or substitutes for 6DFG in research?

A: While 6DFG has specific applications in studying glucose metabolism, researchers often utilize 2-deoxy-D-glucose (2DG) as a more readily available alternative. [] Comparing their performance, cost, and overall impact can guide researchers in selecting the most suitable compound for their specific experimental needs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.